![molecular formula C16H10 B026445 Pyrene-d10 CAS No. 1718-52-1](/img/structure/B26445.png)
Pyrene-d10
Overview
Description
Synthesis Analysis
The synthesis of pyrene derivatives and related compounds involves several advanced organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and platinum-mediated assembly of pyrene units. For example, [4]cyclo-2,7-pyrenylene, a cyclic tetramer of pyrene, was synthesized from pyrene in a multi-step process involving the assembly of pyrene units mediated by platinum and subsequent reductive elimination of platinum, achieving an overall yield of 18% (Iwamoto et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrene and its derivatives, such as [4]cyclo-2,7-pyrenylene, demonstrates the full conjugation of pyrene units and the significant effects of cyclic structure on the electronic properties of pyrene oligomers. The cyclic structure leads to electronic properties distinct from those of corresponding linear oligomers, where each pyrene unit is electronically isolated (Iwamoto et al., 2014).
Chemical Reactions and Properties
Pyrene and its derivatives participate in various chemical reactions that highlight their reactivity and potential applications. For example, the synthesis of pyrene-fused thioxanthenes involves a concise route leading to the study of their crystal structures and photophysical properties. This approach enables the exploration of pyrene's role in forming complex molecular structures with unique electronic and optical properties (Zhang et al., 2017).
Physical Properties Analysis
Pyrene derivatives exhibit diverse physical properties, including high thermal stability and distinct photophysical behaviors. For instance, a series of pyrene substituted 1,3,4-oxadiazole derivatives displayed strong indigo-blue fluorescence and efficient blue emission, indicating their potential use in optoelectronic devices (Najare et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrene and its derivatives, such as their electronic structures and nonlinear optical properties, are influenced by the environment and modifications to the pyrene core. Studies using density functional theory (DFT) have shown that solvents and substitutions like chlorination significantly affect the molecules' properties, highlighting the adaptability and versatility of pyrene for various applications (Gidado et al., 2021).
Scientific Research Applications
Protein Studies : Pyrene, including Pyrene-d10, is used as a fluorescent probe to study protein conformation and conformational changes, protein folding and unfolding, and protein-protein, protein-lipid, and protein-membrane interactions (Bains, Patel, & Narayanaswami, 2011).
Astrophysics : Its rotationally resolved gas phase spectrum assists in the search for large and highly symmetric molecules in interstellar space (Brumfield, Stewart, & McCall, 2012).
Polymerization Catalysts : Pyrene derivatives are used as precursors for synthesizing binuclear nickel complexes, which are highly active in ethylene polymerization (Xing et al., 2014).
Optoelectronics : Pyrene and its derivatives, including this compound, show potential in organic optoelectronic devices due to their low reactivity and kinetic stability (Gidado, Taura, & Musa, 2021).
Luminescence and Semiconducting Materials : Pyrene-pyrazoline containing heterocyclic materials are potential organic bluish green luminogens and semiconducting materials for optoelectronic applications (Karuppusamy & Kannan, 2018).
Surfactant Aggregates Studies : Pyrene and DNP fluorescence probes have been used to investigate surfactant aggregates at solid-liquid interfaces, such as in the study of sodium dodecyl sulfate at the alumina-water interface (Chandar, Somasundaran, & Turro, 1987).
Dye-Sensitized Solar Cells : Pyrene-based dyes are employed as sensitizers in these cells, with an observed conversion efficiency of 6.1% under AM 1.5 conditions (Yu et al., 2013).
Biodegradable Films : These films, formed from poly(L-lactic acid) and Pluronic 104, have been studied using pyrene-based probes to understand microenvironments, impacting drug delivery platform performance (Tan, Holthoff, Steves, & Bright, 2010).
Metal-Organic Frameworks (MOFs) : Pyrene-based MOFs are applied in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications (Kinik et al., 2021).
Detection of Nitroaromatic Compounds : Pyrene-containing water-soluble probes can detect compounds like 2,4-DNT and 2,4,6-TNT in aqueous media, with detection limits as low as 182 ppb (Kovalev et al., 2016).
Safety and Hazards
Pyrene-d10 is classified as very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Pyrene-based structures, such as Pyrene-d10, have been used in the synthesis of metal–organic frameworks (MOFs), which have shown promising results in several applications . This suggests potential future directions in the design and development of novel pyrene-based structures and their utilization for different applications .
Mechanism of Action
Target of Action
Pyrene-d10 is a deuterium-labeled version of Pyrene It’s known that pyrene and its derivatives interact with various enzymes and proteins involved in the metabolism and detoxification of polycyclic aromatic hydrocarbons (pahs) .
Mode of Action
It’s known that deuterium-labeled compounds like this compound are often used as tracers in drug development processes . The incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
Research on pyrene degradation has shown that two biochemical pathways are involved . These pathways are initiated by the action of pyrene dioxygenase enzymes, encoded by the nidA
and nidA3
genes . These enzymes add hydroxyl groups to the aromatic rings of Pyrene, leading to the formation of arene epoxide intermediates .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially lead to changes in the bioavailability of the drug.
Result of Action
The use of deuterium-labeled compounds like this compound allows for precise tracking and quantification during drug development processes .
Action Environment
It’s known that environmental conditions can significantly affect the degradation and transformation of pahs like pyrene .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEAQIROQSPTKN-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938045 | |
Record name | Pyrene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1718-52-1 | |
Record name | Pyrene-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1718-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrene-d10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pyrene-d10, when added to bitumen before coking, serves as an "indicator" of hydrogen exchange reactions. [] As coking progresses, hydrogen atoms from the bitumen transfer to this compound, replacing deuterium. Analyzing the degree of deuterium exchange in this compound reveals the extent of hydrogen shuttling that occurred during the coking process. [] This approach provides valuable insight into the complex reaction mechanisms of bitumen coking without significantly altering the process itself. []
ANone: this compound (C16D10) has a molecular weight of 218.33 g/mol. It is structurally identical to pyrene (C16H10) with all ten hydrogen atoms replaced by deuterium.
A: Deuteration leads to changes in vibrational frequencies due to the mass difference between hydrogen and deuterium. For instance, the infrared (IR) spectra of this compound exhibit shifts in bands associated with C-H vibrations compared to pyrene. [] These isotopic shifts are valuable for vibrational assignments and studying molecular dynamics. [, ] Additionally, differences are observed in fluorescence lifetimes between pyrene-h10 and this compound, particularly at specific vibrational energy levels. []
A: Researchers have incorporated this compound into PMMA to study the polymer's photophysical properties as a function of temperature. [] By analyzing the fluorescence lifetimes and yields of this compound within the PMMA matrix, they gain insights into the temperature dependence of nonradiative transitions within the polymer. []
ANone: This section is not applicable as the provided research does not focus on the catalytic properties of this compound.
ANone: This section is not applicable as the provided research does not extensively cover computational studies on this compound.
ANone: These aspects are not relevant to the provided research, which primarily focuses on this compound as a spectroscopic tool and probe for studying various chemical and physical phenomena.
A: While this compound offers specific advantages as an "indicator" in hydrogen transfer studies, other deuterated aromatic compounds could potentially serve similar purposes. [] The choice of an alternative would depend on the specific reaction being studied and the desired properties of the probe molecule.
ANone: This information is not available within the provided research papers.
A: The diverse applications of this compound highlight its value across multiple scientific fields. Its use in studying bitumen coking [], polymer dynamics [], and photoinduced electron transfer reactions [] demonstrates its versatility as a tool in organic chemistry, materials science, and photochemistry. By providing insights into fundamental molecular processes, this compound facilitates a deeper understanding across these disciplines.
ANone: Several analytical techniques are crucial for studying this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify this compound in complex mixtures, such as environmental samples or reaction products. [, , , ]
- Electron Spin Resonance (ESR): Employed to investigate the triplet state dynamics and energy transfer processes involving this compound in mixed crystal systems. [, , ]
- Fluorescence Spectroscopy: Utilized to study excited state dynamics, including fluorescence lifetimes and quantum yields of this compound in various environments. [, , , , , ]
- Infrared (IR) Spectroscopy: Used to identify and assign vibrational modes, study molecular structure, and investigate interactions of this compound with other molecules. []
A: Accurate quantification often involves the use of internal standards, such as this compound itself, alongside analytical techniques like GC-MS. [, , , ] This approach helps correct for variations in instrument response and sample losses during extraction and analysis, improving the accuracy and reliability of the measurements.
ANone: Specific information regarding the environmental impact and degradation of this compound is not extensively discussed in the provided research papers.
A: This aspect is not directly addressed in the research papers, although one study investigates the solvent-dependent spectral shifts in this compound. []
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